molecular formula C28H40O9 B158580 2-Deacetoxydecinnamoyltaxinine J CAS No. 87193-98-4

2-Deacetoxydecinnamoyltaxinine J

Cat. No.: B158580
CAS No.: 87193-98-4
M. Wt: 520.6 g/mol
InChI Key: WOKHREABHMWBBE-CNZAUHOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deacetoxydecinnamoyltaxinine J is a natural product isolated from the plant Taxus cuspidata Sibe et Zucc . It belongs to the class of diterpenoids and has a molecular formula of C28H40O9 with a molecular weight of 520.61 g/mol . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKHREABHMWBBE-CNZAUHOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and structure of 2-Deacetoxydecinnamoyltaxinine J?

A1: this compound has the molecular formula C28H40O9 []. Its structure is characterized by a taxane skeleton with a 4(20)-epoxide group. This structural feature distinguishes it from other taxanes like paclitaxel, which possess an oxetane ring in that position []. The crystal structure determination of this compound has been crucial in understanding the specific NMR characteristics of taxane 4(20)-epoxides []. You can find more information about its structure in the cited research article: [1‐Hydroxybaccatin I, C32H44O14, and 2‐Deacetoxydecinnamoyltaxinine J, C28H40O9. (link to article: https://www.semanticscholar.org/paper/1ee72e40673973be4f6489ce954b45f4ea419ad8)][2].

Q2: From which plant species was this compound isolated?

A2: this compound has been isolated from the Himalayan yew, scientifically known as Taxus wallichiana Zucc. []. This species is known to be a source of various taxane diterpenoids.

Q3: Are there any studies comparing the biological activity of this compound to other taxanes?

A3: While the provided research articles focus on the isolation and structural characterization of this compound [, ], they do not delve into its specific biological activity or compare it to other taxanes. Further research is needed to explore its potential biological properties and any potential relationship to known taxanes with established bioactivity, such as paclitaxel.

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